5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
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Overview
Description
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a heterocyclic compound that features both pyrazole and tetrahydropyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with a suitable aldehyde and an amine under acidic conditions to form the tetrahydropyrimidine ring . The reaction is usually carried out in ethanol or another polar solvent, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of the target compound, known for its versatility in forming various heterocyclic structures.
1,4,5,6-Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.
Uniqueness
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its dual heterocyclic structure, which imparts a combination of properties from both the pyrazole and tetrahydropyrimidine moieties. This dual functionality enhances its potential in various applications, making it a valuable compound in medicinal chemistry and related fields .
Properties
Molecular Formula |
C7H12ClN5 |
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Molecular Weight |
201.66 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H11N5.ClH/c8-7-9-1-5(2-10-7)6-3-11-12-4-6;/h3-5H,1-2H2,(H,11,12)(H3,8,9,10);1H |
InChI Key |
QNBNXVLIAXJEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)N)C2=CNN=C2.Cl |
Origin of Product |
United States |
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